
1,8-bis(6-methylpyren-1-yl)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-bis(6-methylpyren-1-yl)pyrene is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its unique structure, which consists of two 6-methylpyrene units attached to a central pyrene core at the 1 and 8 positions. The compound’s extended conjugation and rigid structure make it an interesting subject for research in various scientific fields, including materials science, organic electronics, and photophysics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-bis(6-methylpyren-1-yl)pyrene typically involves the functionalization of pyrene derivatives. One common method is the bromination of pyrene to form 1,8-dibromopyrene, followed by a coupling reaction with 6-methylpyrene . The reaction conditions often include the use of a palladium catalyst and a suitable base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions for larger-scale reactions, ensuring efficient purification processes, and implementing safety measures to handle the potentially hazardous reagents and conditions used in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,8-bis(6-methylpyren-1-yl)pyrene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-rich nature of the pyrene core, it can participate in EAS reactions, such as bromination and nitration.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) can be used for bromination reactions.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination typically yields bromopyrene derivatives, while oxidation can produce pyrenequinones .
Aplicaciones Científicas De Investigación
1,8-bis(6-methylpyren-1-yl)pyrene has several scientific research applications, including:
Organic Electronics: The compound’s extended conjugation and photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Materials Science: Its rigid structure and ability to form stable films make it useful in the development of new materials for electronic and optoelectronic applications.
Photophysics: The compound’s fluorescence properties are of interest for studying energy transfer processes and developing fluorescent probes.
Environmental Studies: Pyrene derivatives, including this compound, are studied for their environmental impact and potential use in pollution monitoring.
Mecanismo De Acción
The mechanism of action of 1,8-bis(6-methylpyren-1-yl)pyrene is primarily related to its electronic structure and ability to participate in π-π interactions. The compound’s extended conjugation allows for efficient absorption and emission of light, making it useful in photophysical applications . Additionally, its ability to undergo electrophilic aromatic substitution reactions is due to the electron-rich nature of the pyrene core, which activates the compound towards such reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,6-bis(6-methylpyren-1-yl)pyrene: Similar to 1,8-bis(6-methylpyren-1-yl)pyrene but with substituents at the 1 and 6 positions.
1,3,6,8-tetrasubstituted pyrenes: These compounds have substituents at all four positions and exhibit different electronic and photophysical properties compared to disubstituted pyrenes.
2,7-disubstituted pyrenes: These derivatives have substituents at the 2 and 7 positions and show different reactivity and properties due to the different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. The placement of the substituents at the 1 and 8 positions allows for distinct π-π interactions and photophysical behavior compared to other pyrene derivatives .
Propiedades
Número CAS |
797057-75-1 |
|---|---|
Fórmula molecular |
C50H30 |
Peso molecular |
630.8 g/mol |
Nombre IUPAC |
1,8-bis(6-methylpyren-1-yl)pyrene |
InChI |
InChI=1S/C50H30/c1-27-3-5-29-15-23-41-37(21-13-33-9-17-35(27)45(29)47(33)41)39-19-11-31-7-8-32-12-20-40(44-26-25-43(39)49(31)50(32)44)38-22-14-34-10-18-36-28(2)4-6-30-16-24-42(38)48(34)46(30)36/h3-26H,1-2H3 |
Clave InChI |
MYRAOZJLRMDCKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C5=C6C=CC7=C(C=CC8=C7C6=C(C=C8)C=C5)C9=C1C=CC2=C3C1=C(C=CC3=C(C=C2)C)C=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


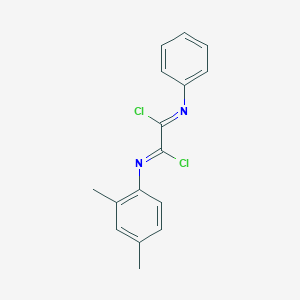
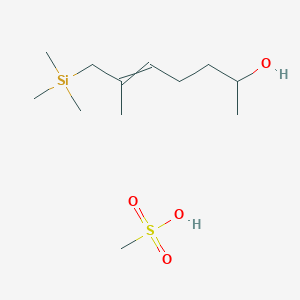
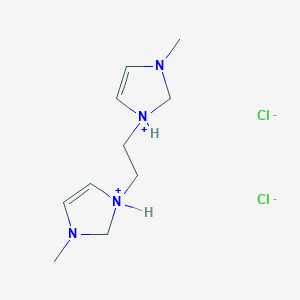
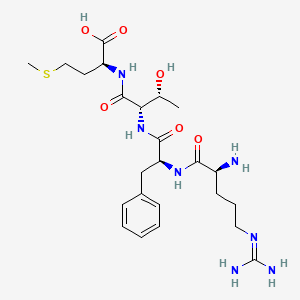
![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B15160625.png)
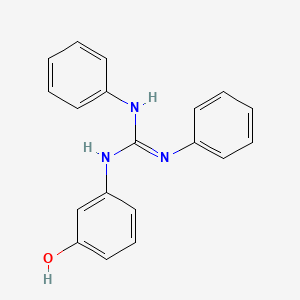
![2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B15160643.png)
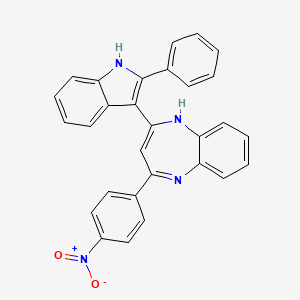
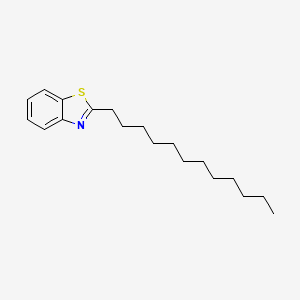
![[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane]](/img/structure/B15160661.png)
![N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B15160667.png)

![7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B15160700.png)
![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)
